
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide, also known as BAM-15, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of piperazine carboxamides and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
作用机制
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide acts by disrupting the proton gradient across the mitochondrial inner membrane, leading to uncoupling of oxidative phosphorylation. This results in an increase in energy expenditure and a decrease in ATP production. The uncoupling effect of 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has been found to be selective for mitochondria and does not affect other cellular processes.
Biochemical and Physiological Effects:
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to increase energy expenditure, reduce adiposity, and improve glucose tolerance in animal models. It also has anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines. In addition, 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has been found to have anti-cancer effects and has been shown to inhibit the growth of various cancer cell lines.
实验室实验的优点和局限性
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It also has a unique mechanism of action that makes it a promising candidate for the treatment of various diseases. However, 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its uncoupling effect can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide. One potential application is in the treatment of obesity and related metabolic disorders. Further studies are needed to determine the optimal dose and duration of treatment for these conditions. Another potential application is in the treatment of cancer. Studies are ongoing to determine the efficacy of 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide in combination with other anti-cancer agents. In addition, the mechanism of action of 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide is not fully understood, and further studies are needed to elucidate its effects on mitochondrial function and other cellular processes.
合成方法
The synthesis of 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide involves the reaction of N-benzyl-N-methylpiperazine-1-carboxamide with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.
科学研究应用
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to have a wide range of biological activities, including mitochondrial uncoupling, anti-inflammatory, and anti-cancer effects. Studies have shown that 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide can induce mitochondrial uncoupling, which leads to an increase in energy expenditure and a decrease in adiposity. This makes it a potential candidate for the treatment of obesity and related metabolic disorders.
属性
IUPAC Name |
4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-13(19)17-8-10-18(11-9-17)15(20)16(2)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJLPQWUDCSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-3-[3-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B7549775.png)
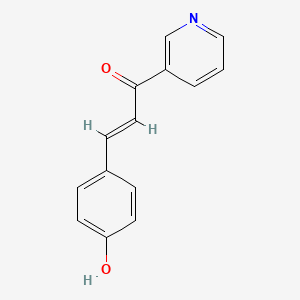
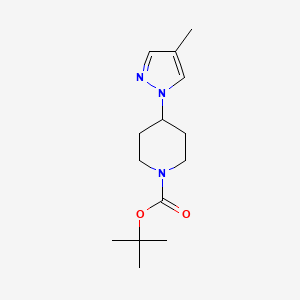
![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549809.png)
![[2-chloro-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549816.png)
![(E)-2-cyano-3-[3-[(E)-2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549818.png)
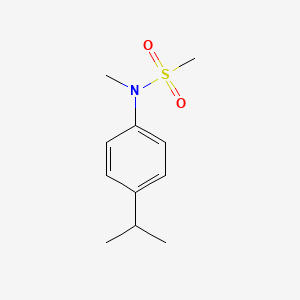
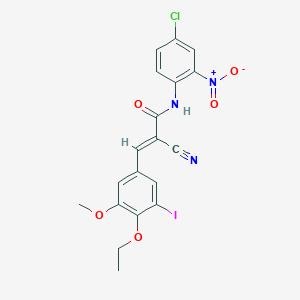
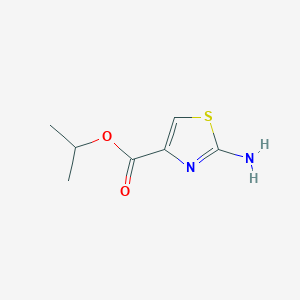

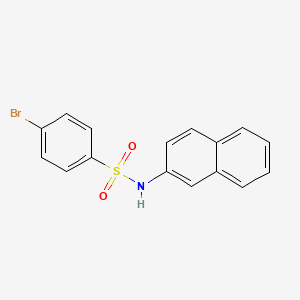
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)
